molecular formula C7H14ClNO B13584947 N-butyl-N-ethylcarbamoylchloride

N-butyl-N-ethylcarbamoylchloride

Cat. No.: B13584947
M. Wt: 163.64 g/mol
InChI Key: GZNVFRIHZRYMFK-UHFFFAOYSA-N
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Description

N-butyl-N-ethylcarbamoylchloride is a chemical compound with the molecular formula C7H14ClNO. It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions to produce other valuable compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-ethylcarbamoylchloride can be synthesized through the reaction of N-butyl-N-ethylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition . The general reaction is as follows:

N-butyl-N-ethylamine+PhosgeneThis compound+HCl\text{N-butyl-N-ethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-butyl-N-ethylamine+Phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. This method minimizes the risk associated with handling phosgene and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethylcarbamoylchloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form carbamates and ureas .

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form carbamates.

    Phenols: Reacts with phenols to form aryl carbamates.

The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols or phenols.

Scientific Research Applications

N-butyl-N-ethylcarbamoylchloride is used in various scientific research applications due to its reactivity and versatility :

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-ethylcarbamoylchloride involves the nucleophilic attack on the carbonyl carbon of the carbamoyl chloride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-ethylcarbamoylchloride
  • N-butyl-N-methylcarbamoylchloride
  • N-tert-butylcarbamoylchloride

Uniqueness

N-butyl-N-ethylcarbamoylchloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-butyl-N-ethylcarbamoyl chloride

InChI

InChI=1S/C7H14ClNO/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3

InChI Key

GZNVFRIHZRYMFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)Cl

Origin of Product

United States

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